![molecular formula C24H23FN4O3 B2369548 Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate CAS No. 1105232-40-3](/img/structure/B2369548.png)
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the reward system in the brain. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
Synthesis and Structure-Activity Relationships The compound Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is recognized for its structural complexity and significance in organic synthesis. Studies emphasize the importance of compounds like methyl-2-formyl benzoate, due to its array of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's highlighted as a versatile substrate in the synthesis of medical products, underscoring its potential as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).
Chemical Inhibitors and Receptor Binding Research points to the significance of arylcycloalkylamines, such as phenyl piperidines and their arylalkyl substituents, in creating pharmacophoric groups present in antipsychotic agents. The structural components of such compounds, including the 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute to the potency and selectivity of the binding affinity at D(2)-like receptors, indicating a potential area for drug design and receptor-targeted therapeutics (Sikazwe et al., 2009).
Optoelectronic Applications Beyond pharmaceuticals, the structural derivatives of methyl-2-formyl benzoate have applications in the field of optoelectronics. Research on quinazolines and pyrimidines, which share structural similarities with the compound , demonstrates their utility in creating novel optoelectronic materials. This encompasses applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the compound's potential utility beyond traditional pharmaceutical applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . For instance, some compounds like 5-acyl-N-methyl derivative have been seen to be active in the inhibition of prostaglandin E2 and interleukin activity .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .
properties
IUPAC Name |
methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAFDVUHZMCKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate |
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